molecular formula C12H16ClNO3 B12480174 N-(5-chloro-2-ethoxybenzyl)-beta-alanine

N-(5-chloro-2-ethoxybenzyl)-beta-alanine

Cat. No.: B12480174
M. Wt: 257.71 g/mol
InChI Key: LWMURIJAQFOQBQ-UHFFFAOYSA-N
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Description

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid is an organic compound that features a propanoic acid backbone with a substituted phenyl group. The presence of the chloro and ethoxy substituents on the phenyl ring, along with the amino group, makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is reacted with an appropriate amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Addition of Propanoic Acid: The final step involves the reaction of the amine with a propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(5-chloro-2-methoxyphenyl)methyl]amino}propanoic acid
  • 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}butanoic acid
  • 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}acetic acid

Uniqueness

The unique combination of the chloro and ethoxy substituents on the phenyl ring, along with the propanoic acid backbone, distinguishes 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid from similar compounds. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

3-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C12H16ClNO3/c1-2-17-11-4-3-10(13)7-9(11)8-14-6-5-12(15)16/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16)

InChI Key

LWMURIJAQFOQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCC(=O)O

Origin of Product

United States

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